N,N-Dimethyl-p-(3,4-xylylazo)aniline
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Overview
Description
N,N-Dimethyl-p-(3,4-xylylazo)aniline: is an organic compound with the molecular formula C16H19N3 and a molecular weight of 253.34 g/mol . It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is known for its vibrant color and is often used as a dye or pigment in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-p-(3,4-xylylazo)aniline typically involves the diazotization of 3,4-dimethylaniline followed by coupling with N,N-dimethylaniline . The reaction conditions generally include:
Diazotization: 3,4-dimethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Dimethyl-p-(3,4-xylylazo)aniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, and halo derivatives of the parent compound.
Scientific Research Applications
N,N-Dimethyl-p-(3,4-xylylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-(3,4-xylylazo)aniline primarily involves its interaction with light and other molecules. The azo group (N=N) can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, such as photochromic materials and molecular switches.
Comparison with Similar Compounds
N,N-Dimethyl-p-(3,4-xylylazo)aniline can be compared with other azo compounds, such as:
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Sudan III: A dye used for staining lipids in biological samples.
Disperse Orange 3: A dye used in the textile industry.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties, such as solubility, stability, and color.
Properties
CAS No. |
3025-73-8 |
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Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-12-5-6-15(11-13(12)2)18-17-14-7-9-16(10-8-14)19(3)4/h5-11H,1-4H3 |
InChI Key |
ILUWGGAOQJAFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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